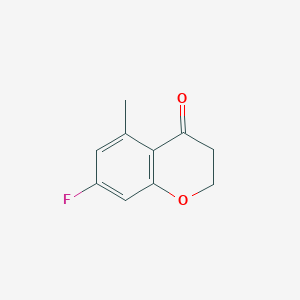
(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine typically involves the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate allyl halide to form the prop-2-enylamine group.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enylamine group.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenylpropylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a ligand for certain receptors or enzymes. Its structural features could make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Compounds with similar structures have been studied for their activity as neurotransmitter analogs or inhibitors of specific enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism by which (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be elucidated through biochemical assays and structural studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3-Fluorophenyl)prop-2-enylamine: Lacks the bromine atom, which might affect its reactivity and biological activity.
(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: The position of the fluorine atom is different, which could influence its chemical properties and interactions.
(1S)-1-(5-Bromo-3-chlorophenyl)prop-2-enylamine: Substitution of fluorine with chlorine might result in different reactivity and biological effects.
Uniqueness
The presence of both bromine and fluorine atoms in (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
Clé InChI |
NZYBLMSIHKTFRG-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)



![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)


![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)

![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
